molecular formula C17H15N3O2 B11634376 2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine

2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine

Cat. No.: B11634376
M. Wt: 293.32 g/mol
InChI Key: ATSPISXBGSVNJB-UHFFFAOYSA-N
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Description

2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine is a complex organic compound with the molecular formula C17H15N3O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine, often involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of transition metal catalysts, such as copper or cobalt, can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nitrating mixtures.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2,8-dimethyl-N-(3-nitrophenyl)quinolin-4-amine

InChI

InChI=1S/C17H15N3O2/c1-11-5-3-8-15-16(9-12(2)18-17(11)15)19-13-6-4-7-14(10-13)20(21)22/h3-10H,1-2H3,(H,18,19)

InChI Key

ATSPISXBGSVNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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